3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a chemical compound with the molecular formula and a molecular weight of 297.20 g/mol. This compound is classified as a bromo-substituted aromatic amide, which is significant in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in drug development.
The compound can be sourced from chemical suppliers like Aceschem, which offers it with a purity of at least 98% under the CAS number 432535-15-4 . The synthesis of this compound is often documented in various chemical literature, including patents and research articles focusing on synthetic methodologies involving piperazine derivatives.
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene belongs to the class of brominated aromatic compounds and specifically falls under piperazine derivatives. These compounds are often explored for their pharmacological properties, including antipsychotic and anxiolytic effects.
The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene typically involves several chemical reactions, including bromination and acylation. The general synthetic route may involve:
The synthesis can be performed using standard laboratory techniques such as refluxing in organic solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres to prevent moisture interference. Reaction conditions such as temperature, time, and concentration are critical for optimizing yield and purity.
The molecular structure of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene features a bromine atom attached to a benzene ring, which is further substituted with a carbonyl group linked to a piperazine ring. The structure can be represented as follows:
Crystallographic data for similar compounds often reveal planar configurations due to the resonance stabilization in aromatic systems. The dihedral angles and bond lengths can be analyzed using X-ray diffraction methods to confirm structural integrity.
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to avoid unwanted side reactions or degradation of sensitive functional groups.
The mechanism by which 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene exerts its effects (if applicable) may involve interactions at specific biological targets such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors due to the presence of the piperazine moiety.
Studies involving similar compounds often utilize techniques like molecular docking simulations and receptor binding assays to elucidate their mechanisms of action at the molecular level.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately.
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene has significant applications in:
The versatility of this compound makes it valuable in both academic research and industrial applications in drug development.
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene (CAS: 432535-15-4; IUPAC: 1-(3-bromobenzoyl)-4-ethylpiperazine) is a synthetic compound cataloged under identifiers such as CID 797943 in PubChem and COM448617395 by Combi-Blocks, Inc. [3] . Its emergence coincides with medicinal chemistry's focus on N-acylpiperazine scaffolds as privileged structures in drug design. The compound is commercially available at high purity (≥98%) and is synthesized as a chemical intermediate rather than a therapeutic agent itself . Its development reflects strategic efforts to diversify piperazine-based synthons for structure-activity relationship (SAR) studies, particularly in targeting G protein-coupled receptors (GPCRs) and kinases. The ethylpiperazine moiety enhances solubility and bioavailability, while the bromobenzoyl group provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) [5].
Property | Value |
---|---|
CAS Registry Number | 432535-15-4 |
IUPAC Name | 1-(3-Bromobenzoyl)-4-ethylpiperazine |
Molecular Formula | C₁₃H₁₇BrN₂O |
Molecular Weight | 297.19 g/mol |
PubChem CID | 797943 |
Commercial Source (Example) | Combi-Blocks, Inc. (Cat# COM448617395) |
The compound integrates two pharmacophoric elements critical to bioactive molecule design:
Structural Element | Role in Drug Design |
---|---|
4-Ethylpiperazine | Modulates solubility, bioavailability, and basicity; common in CNS-active agents |
Carbonyl Linker (–CO–) | Provides rigidity and planarity; participates in H-bonding |
3-Bromophenyl Group | Serves as a halogen-bond donor; enables synthetic diversification |
Quantum mechanical calculations reveal the bromine’s electron-withdrawing effect reduces electron density on the adjacent carbonyl oxygen (partial charge ≈ −0.45), potentially strengthening hydrogen bonds with target proteins compared to non-halogenated analogs [5].
While 3-bromo-1-(4-ethylpiperazinocarbonyl)benzene itself lacks direct biological data, its structural analogs are investigated as modulators of the Hedgehog (Hh) pathway via Smoothened (Smo) receptors. Smo is a non-classical GPCR and obligatory transducer in Hh signaling, governing embryogenesis and tissue homeostasis. Its dysregulation drives cancers like basal cell carcinoma and medulloblastoma [2] [6].
Rational Design Hypothesis: The 3-bromo substituent’s size and hydrophobicity (similar to chlorine in SANT-1) could occupy a subpocket within Smo’s transmembrane helix bundle. Meanwhile, the ethylpiperazine may engage polar residues (e.g., Glu518, Arg400) via protonation or hydrogen bonding, preventing conformational changes required for pathway activation [2] [6].
Table 3: Smo-Targeting Agents with Related Scaffolds
Compound | Structure | Clinical/Biological Role |
---|---|---|
SANT-1 | Aryl-carbonyl-piperazine | Prototypical Smo antagonist |
Sonidegib (NVP-LDE225) | Diaryl piperazine-amide | FDA-approved for basal cell carcinoma |
Vismodegib | Dibenzylamine scaffold | Smo antagonist; inhibits Hh pathway |
Studies indicate that Smo activation requires phosphorylation by kinases (PKA, CK1, GRK2), leading to ciliary accumulation and Gli transcription factor activation [2]. Piperazine-carbonyl-aryl compounds like 3-bromo-1-(4-ethylpiperazinocarbonyl)benzene could inhibit this process by sterically blocking kinase-docking sites or stabilizing Smo’s inactive conformation. Empirical validation of this compound’s activity would require kinase interaction assays or Gli-luciferase reporter studies [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7